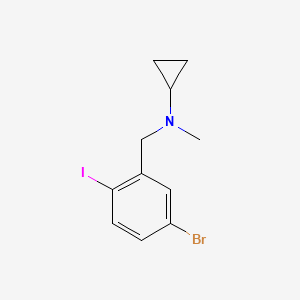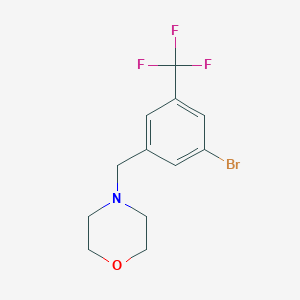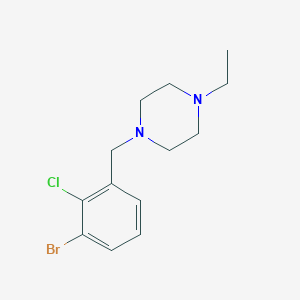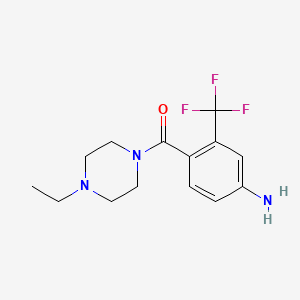
(12-Azidododecyloxy)-tert-butyldimethylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(12-Azidododecyloxy)-tert-butyldimethylsilane is an organic compound that features an azido group attached to a dodecyloxy chain, which is further bonded to a tert-butyldimethylsilane moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (12-Azidododecyloxy)-tert-butyldimethylsilane typically involves a multi-step process. One common method starts with the preparation of 12-bromododecanol, which is then converted to 12-azidododecanol through a nucleophilic substitution reaction using sodium azide. The final step involves the silylation of 12-azidododecanol with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or triethylamine .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(12-Azidododecyloxy)-tert-butyldimethylsilane can undergo various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions to form a variety of nitrogen-containing compounds.
Cycloaddition Reactions: The azido group can engage in [3+2] cycloaddition reactions with alkynes to form triazoles.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide in a polar aprotic solvent like dimethylformamide (DMF).
Cycloaddition: Copper(I) catalysts in the presence of an alkyne.
Reduction: Lithium aluminum hydride in anhydrous ether or catalytic hydrogenation with palladium on carbon.
Major Products Formed
Triazoles: Formed from cycloaddition reactions with alkynes.
Amines: Formed from the reduction of the azido group.
Aplicaciones Científicas De Investigación
(12-Azidododecyloxy)-tert-butyldimethylsilane has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules, particularly in the formation of triazoles through click chemistry.
Materials Science: Employed in the modification of surfaces and the preparation of functionalized materials.
Bioconjugation: Utilized in the attachment of biomolecules to surfaces or other molecules through azide-alkyne cycloaddition reactions.
Mecanismo De Acción
The mechanism of action of (12-Azidododecyloxy)-tert-butyldimethylsilane primarily involves the reactivity of the azido group. In cycloaddition reactions, the azido group reacts with alkynes to form triazoles, a process facilitated by copper(I) catalysts. This reaction proceeds through a concerted mechanism, forming a five-membered ring intermediate that rearranges to the triazole product .
Comparación Con Compuestos Similares
Similar Compounds
(12-Bromododecyloxy)-tert-butyldimethylsilane: Similar structure but with a bromine atom instead of an azido group.
(12-Hydroxydodecyloxy)-tert-butyldimethylsilane: Contains a hydroxyl group instead of an azido group.
(12-Aminododecyloxy)-tert-butyldimethylsilane: Features an amino group instead of an azido group.
Uniqueness
(12-Azidododecyloxy)-tert-butyldimethylsilane is unique due to the presence of the azido group, which imparts distinct reactivity, particularly in cycloaddition and reduction reactions. This makes it a valuable intermediate in the synthesis of nitrogen-containing compounds and functional materials .
Propiedades
IUPAC Name |
12-azidododecoxy-tert-butyl-dimethylsilane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H39N3OSi/c1-18(2,3)23(4,5)22-17-15-13-11-9-7-6-8-10-12-14-16-20-21-19/h6-17H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXTKBYPRCSHUKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCCCCCCCCCCCN=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H39N3OSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[3-(3-Bromo-5-fluorophenoxy)-propyl]-carbamic acid tert-butyl ester](/img/structure/B8123334.png)

![Cyclopentyl-(2,2-difluoro-benzo[1,3]dioxol-4-ylmethyl)-amine hydrochloride](/img/structure/B8123347.png)
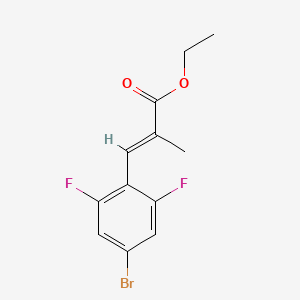
![8-Aminobicyclo[3.2.1]octan-3-ol;hydrochloride](/img/structure/B8123359.png)
